1-(2,6-dichlorobenzyl)-4-isothiocyanato-1H-pyrazole
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Overview
Description
1-(2,6-Dichlorobenzyl)-4-isothiocyanato-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a 2,6-dichlorobenzyl group and an isothiocyanate group
Preparation Methods
The synthesis of 1-(2,6-dichlorobenzyl)-4-isothiocyanato-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorobenzyl chloride and 4-isothiocyanato-1H-pyrazole.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity, ensuring scalability and cost-effectiveness.
Chemical Reactions Analysis
1-(2,6-Dichlorobenzyl)-4-isothiocyanato-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the isothiocyanate group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions vary based on the specific reaction pathway.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
1-(2,6-Dichlorobenzyl)-4-isothiocyanato-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorobenzyl)-4-isothiocyanato-1H-pyrazole involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions.
Pathways Involved: It may inhibit enzyme activity or modulate receptor function, leading to downstream biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
1-(2,6-Dichlorobenzyl)-4-isothiocyanato-1H-pyrazole can be compared with similar compounds, such as:
2,6-Dichlorobenzyl Chloride: A precursor in the synthesis of various bioactive molecules.
4-Isothiocyanato-1H-pyrazole: A related compound with similar reactivity but different substitution patterns.
Other Benzyl Isothiocyanates: Compounds with similar functional groups but varying biological activities and applications.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-isothiocyanatopyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3S/c12-10-2-1-3-11(13)9(10)6-16-5-8(4-15-16)14-7-17/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZPVUAUAODINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)N=C=S)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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